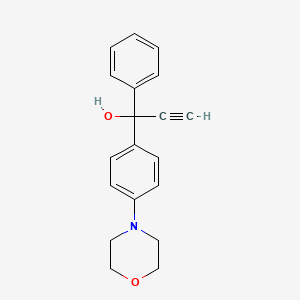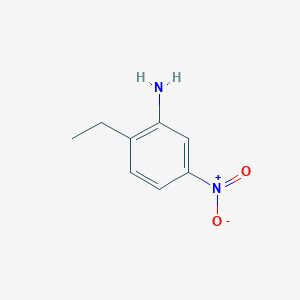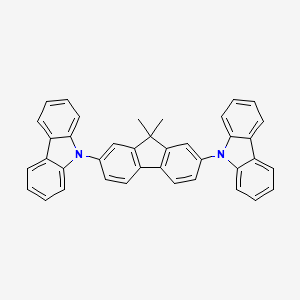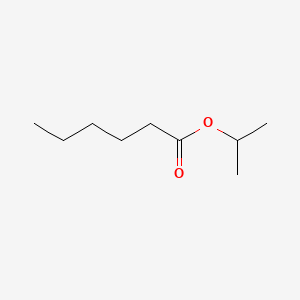
1,2-Pentadien
Übersicht
Beschreibung
. It is a type of diene, characterized by the presence of two double bonds. This compound is part of the pentadiene family, which includes several isomers such as 1,3-pentadiene and 1,4-pentadiene .
Wissenschaftliche Forschungsanwendungen
1,2-Pentadiene has several applications in scientific research:
Wirkmechanismus
Target of Action
1,2-Pentadiene, also known as ethylallene, is a hydrocarbon with an open chain of five carbons, connected by two single bonds and two double bonds . The primary targets of 1,2-Pentadiene are not well-defined due to its nature as a simple hydrocarbon. It is primarily involved in chemical reactions rather than biological interactions.
Mode of Action
The mode of action of 1,2-Pentadiene is primarily through chemical reactions. For instance, it can participate in cycloaddition reactions, a type of chemical reaction where a cyclic compound is produced . .
Biochemical Pathways
1,2-Pentadiene is involved in the formation of a π-allyl-2-hexene 1,6-diradical, which initiates the alternating copolymerization . .
Biochemische Analyse
Biochemical Properties
1,2-Pentadiene plays a significant role in biochemical reactions, particularly in high-temperature systems. It can be formed from the combination of methyl and 1,3-butadienyl radicals or ethyl and propargyl radicals . These radicals are stable and tend to adopt high concentrations, undergoing various combination processes. The interactions of 1,2-Pentadiene with enzymes, proteins, and other biomolecules are crucial for understanding its biochemical properties. For instance, it can participate in reactions involving the formation of aromatics and soot in combustion systems .
Cellular Effects
The effects of 1,2-Pentadiene on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity can lead to the formation of reactive intermediates that interact with cellular components, potentially causing oxidative stress and altering normal cellular functions . These interactions can impact cell viability and proliferation, highlighting the importance of understanding the cellular effects of 1,2-Pentadiene.
Molecular Mechanism
At the molecular level, 1,2-Pentadiene exerts its effects through various binding interactions with biomolecules. It can undergo electrophilic addition reactions, where it interacts with electrophiles to form addition products . These reactions can lead to the formation of new chemical bonds, altering the structure and function of the interacting biomolecules. Additionally, 1,2-Pentadiene can participate in enzyme inhibition or activation, affecting metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Pentadiene can change over time due to its stability and degradation. The compound’s stability is influenced by environmental factors such as temperature and pH. Over time, 1,2-Pentadiene can degrade into various byproducts, which can have different effects on cellular function . Long-term studies in in vitro and in vivo settings are essential to understand the temporal effects of 1,2-Pentadiene on cellular processes.
Dosage Effects in Animal Models
The effects of 1,2-Pentadiene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can cause significant toxic or adverse effects . Threshold effects are observed, where a certain dosage level must be reached before noticeable effects occur. Understanding the dosage effects of 1,2-Pentadiene is crucial for its safe application in various fields.
Metabolic Pathways
1,2-Pentadiene is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can participate in reactions that lead to the formation of metabolic intermediates, affecting metabolic flux and metabolite levels . The compound’s involvement in these pathways highlights its importance in biochemical processes and its potential impact on overall metabolism.
Transport and Distribution
Within cells and tissues, 1,2-Pentadiene is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments
Subcellular Localization
The subcellular localization of 1,2-Pentadiene affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding how 1,2-Pentadiene exerts its effects at the cellular level and for developing targeted applications.
Vorbereitungsmethoden
1,2-Pentadiene can be synthesized through various methods. One common synthetic route involves the dehydrohalogenation of 1,2-dihalopentane . This reaction typically requires a strong base, such as potassium tert-butoxide, to facilitate the elimination of hydrogen halide. Another method involves the isomerization of 1,3-pentadiene under specific conditions . Industrial production methods often rely on catalytic processes to achieve high yields and purity .
Analyse Chemischer Reaktionen
1,2-Pentadiene undergoes a variety of chemical reactions due to its unique structure. Some of the key reactions include:
Oxidation: 1,2-Pentadiene can be oxidized to form various oxygenated products.
Substitution: 1,2-Pentadiene can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields diols, while reduction with hydrogen gas produces alkanes .
Vergleich Mit ähnlichen Verbindungen
1,2-Pentadiene is unique among its isomers due to the position of its double bonds. Similar compounds include:
1,3-Pentadiene: This isomer has conjugated double bonds, making it more stable and reactive in certain types of reactions.
1,4-Pentadiene: This isomer has isolated double bonds, which affects its reactivity and stability compared to 1,2-Pentadiene.
2,3-Pentadiene: This isomer has cumulated double bonds, which significantly alters its chemical properties.
Each of these isomers has distinct chemical behaviors, making 1,2-Pentadiene unique in its reactivity and applications .
Eigenschaften
InChI |
InChI=1S/C5H8/c1-3-5-4-2/h5H,1,4H2,2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMTVPFRTKXRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870643 | |
| Record name | Penta-1,2-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Insoluble in water (261 mg/L at 25 deg C); [ChemIDplus] | |
| Record name | 1,2-Pentadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8103 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
368.0 [mmHg] | |
| Record name | 1,2-Pentadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8103 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
591-95-7 | |
| Record name | 1,2-Pentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penta-1,2-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penta-1,2-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penta-1,2-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTA-1,2-DIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ3OA4EJO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[12]Cycloparaphenylene](/img/structure/B1661916.png)
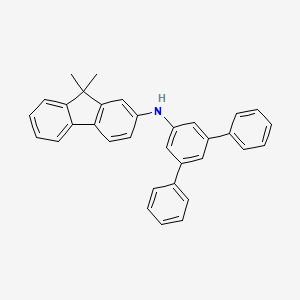
![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/new.no-structure.jpg)
